molecular formula C23H25ClN2O B11510989 11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11510989
M. Wt: 380.9 g/mol
InChI Key: RMBGQJMJDUUVDJ-UHFFFAOYSA-N
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Description

11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties

Preparation Methods

The synthesis of 11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) and an appropriate aldehyde under acidic or basic conditions . The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the diazepine ring. Industrial production methods often utilize continuous flow chemistry to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles under basic conditions for substitution. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these, 11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structure due to the presence of multiple methyl groups and a chlorophenyl group, which may contribute to its distinct pharmacological profile . This uniqueness can be advantageous in developing new therapeutic agents with specific properties.

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

6-(2-chlorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H25ClN2O/c1-13-9-17-18(10-14(13)2)26-22(15-7-5-6-8-16(15)24)21-19(25-17)11-23(3,4)12-20(21)27/h5-10,22,25-26H,11-12H2,1-4H3

InChI Key

RMBGQJMJDUUVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4Cl)C(=O)CC(C3)(C)C

Origin of Product

United States

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